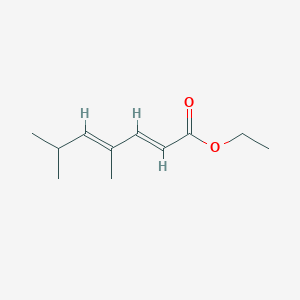
4-(Trifluorometil)ciclohexanol
Descripción general
Descripción
4-(Trifluoromethyl)cyclohexanol, with the chemical formula C7H11F3O and CAS registry number 30129-18-1, is a compound known for its applications in various chemical processes. This colorless liquid is characterized by its trifluoromethyl and hydroxyl functional groups. Additionally, 4-(Trifluoromethyl)cyclohexanol exhibits potential antimicrobial and antifungal properties, making it a valuable compound in the field of medicine and agriculture .
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)cyclohexanol has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)cyclohexanol can be achieved through various methods. One common approach involves the hydrogenation of 4-(Trifluoromethyl)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures . Another method includes the reduction of 4-(Trifluoromethyl)cyclohexanone using sodium borohydride (NaBH4) in an alcohol solvent .
Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)cyclohexanol typically involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trifluoromethyl)cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)cyclohexanol is primarily related to its ability to interact with biological targets through its trifluoromethyl and hydroxyl functional groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, allowing for better interaction with hydrophobic pockets in proteins and enzymes . The hydroxyl group can form hydrogen bonds with biological targets, further stabilizing the interaction .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)cyclohexanol can be compared with other similar compounds such as:
4-(Trifluoromethyl)cyclohexanone: This compound is the oxidized form of 4-(Trifluoromethyl)cyclohexanol and shares similar chemical properties but differs in its reactivity and applications.
3-(Trifluoromethyl)cyclohexanol: This isomer differs in the position of the trifluoromethyl group, which can lead to differences in chemical reactivity and biological activity.
2-(Trifluoromethyl)cyclohexanol: Another isomer with the trifluoromethyl group at a different position, affecting its chemical and biological properties.
The uniqueness of 4-(Trifluoromethyl)cyclohexanol lies in its specific trifluoromethyl and hydroxyl functional groups, which provide a versatile platform for various chemical transformations and applications in different fields .
Propiedades
IUPAC Name |
4-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUJYNJEPPWWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952548 | |
| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30129-18-1 | |
| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
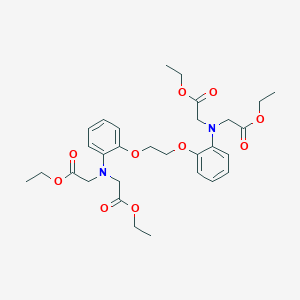
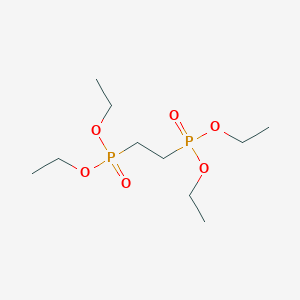
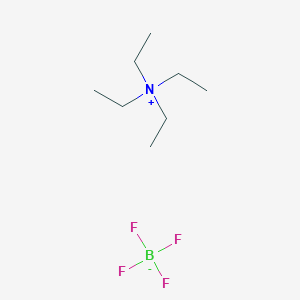
![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)


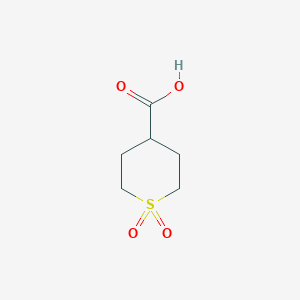


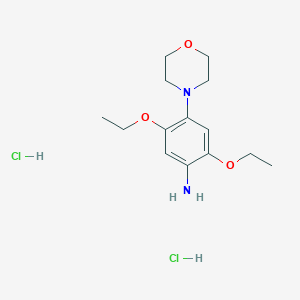
![cis-Bicyclo[3.3.0]octane-3,7-dione](/img/structure/B153549.png)

![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
